1-(4-Bromobenzoyl)piperidin-4-one
Overview
Description
1-(4-Bromobenzoyl)piperidin-4-one is an organic compound with the molecular formula C12H12BrNO2. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a bromobenzoyl group attached to the piperidinone ring.
Preparation Methods
The synthesis of 1-(4-Bromobenzoyl)piperidin-4-one typically involves the reaction of 4-bromobenzoyl chloride with piperidin-4-one under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product with high purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency .
Chemical Reactions Analysis
1-(4-Bromobenzoyl)piperidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the piperidinone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The piperidinone ring can undergo oxidation to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidinones, while reduction reactions typically produce piperidinols .
Scientific Research Applications
1-(4-Bromobenzoyl)piperidin-4-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer, antiviral, and antimicrobial agents
Material Science: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Research: It is employed in studies investigating the biological activity of piperidine derivatives and their potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(4-Bromobenzoyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The bromobenzoyl group can interact with various enzymes and receptors, modulating their activity. The piperidinone ring can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-(4-Bromobenzoyl)piperidin-4-one can be compared with other similar compounds, such as:
1-(4-Fluorobenzoyl)piperidin-4-one: This compound features a fluorine atom instead of bromine, which can affect its reactivity and biological activity.
1-(4-Chlorobenzoyl)piperidin-4-one: The presence of a chlorine atom can lead to different chemical and pharmacological properties compared to the bromine derivative.
1-(4-Methylbenzoyl)piperidin-4-one: The methyl group can influence the compound’s lipophilicity and metabolic stability.
Properties
IUPAC Name |
1-(4-bromobenzoyl)piperidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c13-10-3-1-9(2-4-10)12(16)14-7-5-11(15)6-8-14/h1-4H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMXIDAINBPSHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640892 | |
Record name | 1-(4-Bromobenzoyl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885274-92-0 | |
Record name | 1-(4-Bromobenzoyl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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